molecular formula C15H16NO5P B14753807 p-Nitrophenyl ethyl benzylphosphonate CAS No. 3015-70-1

p-Nitrophenyl ethyl benzylphosphonate

Cat. No.: B14753807
CAS No.: 3015-70-1
M. Wt: 321.26 g/mol
InChI Key: XLRKDDZTBFVOSU-UHFFFAOYSA-N
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Description

Significance of Organophosphonates in Chemical and Biochemical Research

Organophosphonates are organic compounds characterized by a direct carbon-to-phosphorus (C–P) bond. This C–P bond is significantly more resistant to hydrolytic cleavage, both chemical and enzymatic, compared to the phosphorus-oxygen-carbon (P–O–C) bond found in phosphate (B84403) esters. rsc.org This inherent stability makes phosphonates effective mimics and antagonists of their naturally occurring phosphate counterparts. rsc.org

The structural similarity of the phosphonate (B1237965) group to phosphates, as well as to carboxylates and tetrahedral transition states in enzymatic reactions, underpins their broad significance in research. jelsciences.comrsc.org This has led to their extensive investigation and application in various fields:

Medicinal Chemistry : Phosphonates are integral to drug design. jelsciences.com They serve as bioisosteres of amino acids and peptides, leading to the development of compounds with antibacterial, anticancer, and antiviral activities. jelsciences.com Notable examples of phosphonate-containing drugs include the antiviral agent Tenofovir and bisphosphonates used in treating bone-related diseases. jelsciences.comwikipedia.org

Enzyme Inhibition : The tetrahedral structure of phosphonates allows them to act as transition-state analogs for various enzymatic reactions, particularly those involving hydrolysis of esters and amides. This property makes them potent inhibitors of enzymes like proteases and esterases.

Biochemical Probes : The stability of the C-P bond allows researchers to use phosphonates to probe biological systems. acs.org They are employed to study enzyme mechanisms and metabolic pathways where the corresponding phosphate analogs would be too rapidly degraded.

The versatility of the phosphonate scaffold ensures its continued prominence as a subject of fundamental research and a source of new bioactive compounds. acs.org

Structural Classification of Phosphonate Esters with Emphasis on Benzylphosphonates

Phosphonate esters are derivatives of phosphonic acids (R-PO(OH)₂) where one or both of the acidic hydroxyl groups are replaced by alkoxy or aryloxy groups via esterification. The general structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an organic group (R'), and single-bonded to two ester groups (OR). wikipedia.org

Phosphonate esters can be classified based on the nature of the organic substituents attached to the phosphorus and the ester groups. A significant subclass is the benzylphosphonates , where the group directly bonded to the phosphorus atom via the C-P bond is a benzyl (B1604629) group (C₆H₅CH₂-). nist.govnih.gov

The compound of focus, p-nitrophenyl ethyl benzylphosphonate , fits within this classification. Its structure features:

A benzyl group directly attached to the phosphorus atom.

An ethyl ester group (-OCH₂CH₃).

A p-nitrophenyl ester group (-OC₆H₄NO₂).

This specific combination of a stable benzylphosphonate core with two different ester groups, one of which (p-nitrophenyl) is an excellent leaving group, makes it a valuable tool for mechanistic studies.

Structural Components of this compound
ComponentChemical FormulaRole in the Molecule
Benzyl Group-CH₂C₆H₅Forms the core phosphonate C-P bond, defining it as a benzylphosphonate.
Ethyl Group-OCH₂CH₃Forms one of the two phosphonate ester linkages.
p-Nitrophenyl Group-OC₆H₄NO₂Forms the second phosphonate ester linkage; acts as a chromogenic leaving group.
Phosphoryl GroupP=OThe central functional group imparting polarity and reactivity.

Historical Context of p-Nitrophenyl Esters in Mechanistic Studies

The use of p-nitrophenyl esters as substrates in chemical and biochemical assays has a long and significant history. semanticscholar.org Their utility stems from the properties of the p-nitrophenolate anion, which is released upon nucleophilic attack at the ester's carbonyl (or phosphoryl) center. researchgate.net

Key features that make p-nitrophenyl esters excellent tools for mechanistic and kinetic studies include:

Chromogenic Leaving Group : The product of hydrolysis or cleavage, p-nitrophenol (or its conjugate base, p-nitrophenolate), is a bright yellow compound with a strong absorbance maximum around 400-410 nm under basic or neutral conditions. researchgate.net This allows for the continuous and straightforward monitoring of reaction progress using spectrophotometry. semanticscholar.org

Good Leaving Group : The electron-withdrawing nature of the nitro group makes the p-nitrophenolate anion a relatively stable and therefore good leaving group. This facilitates the nucleophilic substitution reactions that are often the subject of study. semanticscholar.org

Historically, p-nitrophenyl esters have been widely employed to assay the activity of hydrolytic enzymes such as esterases, proteases (like chymotrypsin), and lipases. researchgate.netnih.govnih.gov By observing the rate of p-nitrophenol release, researchers can determine enzyme kinetics, evaluate inhibitor potency, and elucidate reaction mechanisms. semanticscholar.orgnih.gov In the context of phosphonate chemistry, attaching a p-nitrophenyl group to the phosphorus atom, as in this compound, creates a substrate that can be used to study the activity of phosphodiesterases or to investigate non-enzymatic hydrolysis mechanisms. nih.govcaymanchem.com

Properties of p-Nitrophenyl Esters for Mechanistic Studies
PropertySignificance
Chromogenic ProductAllows for real-time, quantitative measurement of reaction rates via spectrophotometry. researchgate.net
Facilitated Nucleophilic AttackThe electron-withdrawing nitro group activates the ester for attack. semanticscholar.org
Stable Leaving GroupThe resulting p-nitrophenolate anion is stabilized by resonance, making the cleavage reaction thermodynamically favorable.
VersatilityCan be used to create substrates for a wide range of enzymes, including esterases, lipases, proteases, and phosphodiesterases. nih.govnih.govcaymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3015-70-1

Molecular Formula

C15H16NO5P

Molecular Weight

321.26 g/mol

IUPAC Name

1-[benzyl(ethoxy)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C15H16NO5P/c1-2-20-22(19,12-13-6-4-3-5-7-13)21-15-10-8-14(9-11-15)16(17)18/h3-11H,2,12H2,1H3

InChI Key

XLRKDDZTBFVOSU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving P Nitrophenyl Ethyl Benzylphosphonate

Hydrolytic Degradation Mechanisms of Phosphonate (B1237965) Esters

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for phosphonate esters. wikipedia.org The mechanism of this process can be significantly influenced by the reaction conditions, particularly the pH. Both acid-catalyzed and base-catalyzed pathways are common, each with distinct mechanistic features. researchgate.netmdpi.com A key aspect of phosphonate ester hydrolysis is the nucleophilic attack on the phosphorus atom of the phosphoryl (P=O) group, which in most cases leads to the cleavage of a P-O bond. mdpi.comnih.gov

Acid-Catalyzed Hydrolysis: Reaction Pathways and Rate-Determining Steps

Under acidic conditions, the hydrolysis of phosphonate esters typically proceeds through a series of protonation and nucleophilic attack steps. mdpi.com The reaction is generally initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

The general mechanism for acid-catalyzed hydrolysis of phosphonate esters can be described by two primary pathways: the AAc2 and AAl1 mechanisms. The AAc2 mechanism involves a bimolecular nucleophilic attack of water on the protonated ester, leading to P-O bond cleavage. mdpi.comnih.gov In contrast, the AAl1 mechanism is a unimolecular process involving the formation of a carbocation intermediate following C-O bond cleavage. nih.gov For many phosphonate esters, the AAc2 pathway is the major route. nih.gov

A critical determinant in the hydrolysis mechanism of phosphonate esters is the site of bond cleavage: either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. mdpi.com In most acid- and base-catalyzed hydrolysis reactions of phosphonates, the nucleophilic attack occurs at the phosphorus atom, resulting in P-O bond cleavage. mdpi.comnih.gov

However, C-O bond cleavage can compete with P-O bond cleavage, particularly in acid-catalyzed hydrolysis. wpmucdn.com This is more likely to occur when the alkyl group of the ester can form a stable carbocation. For instance, the AAl1 mechanism, which involves C-O bond scission, has been substantiated for phosphonates with isopropyl substituents. researchgate.net The choice between P-O and C-O cleavage is influenced by the structure of the ester and the reaction conditions. Theoretical studies using density functional theory have been employed to investigate the competition between C-O and P-O bond cleavage in phosphate (B84403) esters, providing insights that are also relevant to phosphonates. acs.org

The rate of acid-catalyzed hydrolysis of phosphonate esters is influenced by both electronic and steric effects of the substituents attached to the phosphorus atom and the ester group. Electron-withdrawing substituents on the phenyl ring of benzylphosphonates have been shown to increase the reaction rate, while electron-releasing substituents slow it down. nih.gov This is because electron-withdrawing groups enhance the electrophilicity of the phosphorus atom, facilitating nucleophilic attack.

In a study on the acid-catalyzed reactions of a series of α-hydroxy-benzylphosphonates, it was observed that electron-withdrawing substituents accelerated the hydrolysis. nih.gov The following table illustrates the effect of different substituents on the reaction time for the hydrolysis of dialkyl arylphosphonates.

Substituent on Aryl GroupReaction Time (hours)
4-AcetylNot specified
4-MethylNot specified
PhenylNot specified

Data derived from studies on various arylphosphonates, specific times for each substituent were not detailed in the provided search results.

Interestingly, polar and steric effects have been found to have a less significant influence on the acid-catalyzed hydrolysis of some phosphinates compared to their base-catalyzed counterparts. nih.gov However, in other phosphonate systems, steric hindrance can decrease the reaction rate. nih.gov For example, the hydrolysis rate of alkyl α-hydroxyimino-α-(p-nitrophenyl) alkylphosphonates was found to decrease with increasing steric hindrance. nih.gov

Base-Catalyzed and Alkaline Hydrolysis: Mechanistic Insights

In alkaline conditions, the hydrolysis of phosphonate esters is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. mdpi.com This is generally a more facile process than acid-catalyzed hydrolysis due to the strong nucleophilicity of the hydroxide ion. The reaction typically proceeds through a bimolecular mechanism, often involving a pentacoordinate intermediate or transition state. rsc.org

The reaction of p-nitrophenyl esters, including phosphonates, can be monitored spectrophotometrically by observing the release of the p-nitrophenoxide ion, which has a distinct yellow color. semanticscholar.orgscholaris.ca

Both steric and electronic factors play a significant role in the reactivity of phosphonate esters during alkaline hydrolysis. nih.govrsc.org

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom or in the leaving group increase the rate of hydrolysis. nih.gov For instance, the presence of a p-nitrophenyl group, a strong electron-withdrawing group, makes the phosphorus atom more electrophilic and the p-nitrophenoxide a better leaving group, thus accelerating the reaction. nih.govresearchgate.net The rate of alkaline hydrolysis of aryl methylphosphonates increases with an increase in the hydroxide ion concentration. mdpi.com

Steric Effects: The reactivity of phosphonates in alkaline hydrolysis generally decreases with increasing steric congestion around the phosphorus center. nih.gov This is because bulky substituents hinder the approach of the hydroxide nucleophile to the phosphorus atom. For example, in a study of sterically hindered phosphinates, it was found that ethyl di-tert-butylphosphinate hydrolyzed 500 times slower than ethyl diisopropylphosphinate. nih.gov

The following table summarizes the general influence of steric and electronic effects on the rate of alkaline hydrolysis of phosphonate esters.

EffectInfluence on Reaction RateRationale
Electron-withdrawing substituents IncreaseIncreases the electrophilicity of the phosphorus atom.
Electron-donating substituents DecreaseDecreases the electrophilicity of the phosphorus atom.
Increased steric hindrance DecreaseHinders the nucleophilic attack of the hydroxide ion.

Micellar systems, formed by the aggregation of surfactant molecules in solution, can significantly influence the kinetics of chemical reactions, including the hydrolysis of phosphonate esters. researchgate.net These organized assemblies can provide a microenvironment that is different from the bulk solution, leading to catalysis or inhibition of reactions. acs.org

For the alkaline hydrolysis of phosphonate esters, cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTABr), have been shown to catalyze the reaction. researchgate.netresearchgate.net The catalytic effect arises from the ability of the micelles to concentrate both the anionic nucleophile (hydroxide ion) and the neutral phosphonate ester substrate within the micellar pseudophase. researchgate.net This proximity effect increases the probability of reaction.

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of p-Nitrophenyl ethyl benzylphosphonate and related organophosphorus compounds is a critical area of study, particularly for detoxification processes. Specific enzymes have been identified that catalyze the cleavage of the phosphoester bond through distinct mechanisms.

Phosphotriesterase (PTE), an enzyme first identified in soil bacteria like Pseudomonas diminuta and Flavobacterium sp., is highly efficient in hydrolyzing organophosphates. nih.govmdpi.com The enzyme is a metalloenzyme, typically containing a binuclear metal center with zinc ions, which is crucial for its catalytic activity. nih.govproteopedia.org

The catalytic mechanism for PTE-mediated cleavage involves a direct nucleophilic attack on the phosphorus center. nih.govtamu.edu A key step is the activation of a water molecule, which is bridged between the two metal ions in the active site. mdpi.com This metal-bound water molecule is deprotonated, likely by a histidine residue, to form a potent hydroxide nucleophile. tamu.edu This activated hydroxide then attacks the electrophilic phosphorus atom of the phosphonate substrate. tamu.edutamu.edu This attack leads to the cleavage of the P-O bond with the p-nitrophenolate group, resulting in the formation of a pentavalent transition state. proteopedia.orgtamu.edu The reaction proceeds with a net inversion of stereochemistry at the phosphorus center, which supports a single, direct attack mechanism rather than one involving a covalent phosphoenzyme intermediate. nih.govtamu.edutamu.edu The enzyme's active site has specific pockets that accommodate the different substituent groups on the phosphorus atom, contributing to its substrate specificity and stereoselectivity. mdpi.com PTE can hydrolyze a broad range of substrates, including phosphotriesters, phosphonates, and phosphinates, with catalytic efficiencies that can approach the diffusion-controlled limit for optimal substrates like paraoxon. nih.gov

Table 1: Key Features of Phosphotriesterase (PTE) Catalytic Mechanism

FeatureDescriptionSource(s)
Enzyme Class Metalloenzyme (typically Zn²⁺) nih.govproteopedia.org
Nucleophile Metal-activated water molecule (hydroxide) mdpi.comtamu.edu
Key Residues Carboxylated Lysine, Histidine mdpi.comtamu.edu
Mechanism Direct Sₙ2-type nucleophilic attack on phosphorus nih.govtamu.edu
Stereochemistry Inversion of configuration at the phosphorus center nih.govtamu.edutamu.edu
Intermediate Pentavalent transition state proteopedia.orgtamu.edu

A distinct class of enzymes, phosphonate ester hydrolases (PEH), also demonstrates catalytic activity towards phosphonate esters. An example is the enzyme Pmi1525, from Proteus mirabilis, a member of the amidohydrolase superfamily. tamu.edu This enzyme has been shown to efficiently catalyze the hydrolysis of organophosphonate esters, including compounds structurally similar to this compound. tamu.edu

Pmi1525 was found to effectively hydrolyze ethyl 4-nitrophenylmethyl phosphonate, a close analog of the subject compound. tamu.edu The enzyme exhibits significant catalytic efficiency, with kinetic parameters demonstrating its proficiency. For ethyl 4-nitrophenylmethyl phosphonate, the turnover number (kcat) was determined to be 580 s⁻¹, and the specificity constant (kcat/KM) was 1.2 x 10⁵ M⁻¹s⁻¹. tamu.edu Furthermore, Pmi1525 displays stereoselectivity in its hydrolytic activity. When tested with chiral methylphosphonate (B1257008) esters, the enzyme preferentially hydrolyzed the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate at a rate 14 times faster than the (RP)-enantiomer. tamu.edu This stereopreference indicates a well-defined three-dimensional arrangement of the substrate within the enzyme's active site is required for optimal catalysis. tamu.edu

Table 2: Kinetic Parameters of Pmi1525 for Selected Substrates

Substratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Ethyl 4-nitrophenylmethyl phosphonate58047001.2 x 10⁵
4-Nitrophenyl butyrate14010001.4 x 10⁵
Data sourced from Cheng et al. (2015) tamu.edu

Photolytic Cleavage Mechanisms of Nitrophenyl-Containing Phosphonates

Nitrophenyl-containing phosphonates, particularly those with a nitro group at the ortho or para position of the benzyl (B1604629) ring, are susceptible to photolytic cleavage upon UV irradiation. The mechanism of this C-P bond cleavage is distinct from hydrolytic pathways and is initiated by photoexcitation of the nitroaromatic chromophore.

For p-nitrobenzylphosphonate, irradiation in a basic solution leads to the cleavage of the carbon-phosphorus bond. The proposed mechanism involves an intramolecular electron transfer from the phosphonate group [-P(O)O₂²⁻] to the electronically excited nitroaromatic ring. This transfer results in the formation of a transient radical-anion intermediate. This intermediate subsequently fragments, cleaving the C-P bond to yield a p-nitrobenzyl radical or carbanion and a monomeric metaphosphate anion. The quantum yield for the photolysis of p-nitrophenyl derivatives is often higher than that for the corresponding ortho and meta isomers. researchgate.net The efficiency of photolytic release can also be influenced by the nature of the leaving group and the stability of the intermediates formed. researchgate.net This photochemical reactivity is a characteristic feature of nitrobenzyl compounds and has been utilized in the design of photolabile protecting groups. acs.org

Reaction Mechanisms of Phosphonate-Stabilized Carbanions (e.g., Wittig-Horner)

The α-proton of this compound is acidic due to the electron-withdrawing effects of both the phosphonate group and the benzyl ring. This allows for the formation of a phosphonate-stabilized carbanion upon treatment with a suitable base. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for alkene synthesis. wikipedia.orgnih.gov

The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the benzyl group to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion is more nucleophilic but less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.orgreddit.com The rate-limiting step is the subsequent nucleophilic addition of this carbanion to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition leads to the formation of a diastereomeric mixture of tetrahedral intermediates, often referred to as betaines or, more accurately, proceeding directly to oxaphosphetane intermediates through a [2+2] cycloaddition. libretexts.orgwikipedia.org

The four-membered oxaphosphetane ring intermediate then collapses, eliminating a water-soluble dialkyl phosphate salt and forming the C=C double bond of the alkene product. organic-chemistry.org The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric intermediates and the reversibility of their formation. wikipedia.org For phosphonates stabilized by electron-withdrawing groups like the benzyl group, the reaction is generally under thermodynamic control, which favors the formation of the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This preference for the (E)-isomer is a hallmark of the HWE reaction with stabilized phosphonates. organic-chemistry.org

The kinetics and stereoselectivity of the HWE reaction are significantly influenced by substituents on both the phosphonate and the carbonyl compound. arkat-usa.org Studies on the reaction of substituted diethyl benzyl phosphonates with various benzaldehydes have shown that electron-withdrawing groups on the benzaldehyde (B42025) accelerate the reaction rate. arkat-usa.org This is indicated by a positive reaction constant (ρ) in Hammett plots, confirming that the nucleophilic attack of the carbanion on the carbonyl carbon is the rate-determining step. arkat-usa.org

Conversely, electron-withdrawing groups on the benzyl ring of the phosphonate would decrease the nucleophilicity of the carbanion, potentially slowing the reaction, but they also increase the acidity of the α-proton, facilitating carbanion formation. The steric bulk of the substituents on both the phosphonate and the aldehyde also plays a crucial role in determining the stereochemical outcome. wikipedia.org Increased steric hindrance in the aldehyde generally leads to higher (E)-selectivity. wikipedia.org Similarly, bulky groups on the phosphonate reagent can enhance the formation of the (E)-alkene. wikipedia.org The choice of base and reaction conditions, such as temperature and solvent, can also be modulated to influence the ratio of (E) to (Z) isomers produced. wikipedia.org

Table 3: Effect of Substituents on Benzaldehyde in HWE Reaction

Benzaldehyde SubstituentReaction Rate Constant (k)Reaction Constant (ρ)
p-CH₃Lower than H
HBaseline2.05 (at 27°C)
p-ClHigher than H
p-NO₂Significantly higher than H
Qualitative effects and ρ value sourced from Zhang et al. arkat-usa.org

Kinetic Studies of P Nitrophenyl Ethyl Benzylphosphonate Transformations

Quantitative Kinetic Analysis of Phosphonate (B1237965) Hydrolysis

The hydrolysis of phosphonate esters, particularly those with a p-nitrophenyl leaving group, is a well-studied reaction that often proceeds through multiple steps. Quantitative analysis of these steps provides a detailed picture of the reaction mechanism.

The hydrolysis of phosphonates such as p-nitrophenyl ethyl benzylphosphonate can be a two-step consecutive process, especially under acidic conditions. mdpi.com The first step involves the hydrolysis of one ester group to form a phosphonate monoester intermediate, followed by the second step, the hydrolysis of the remaining ester group to yield the final phosphonic acid. Each step is characterized by a pseudo-first-order rate constant, k₁ and k₂, respectively.

Substituent on Benzyl (B1604629) Ringk₁ (h⁻¹)k₂ (h⁻¹)Relative Reaction Time
4-NO₂5.181.24Fast
4-Cl3.360.67Moderate
H (Unsubstituted)1.120.20Slow
4-CH₃1.640.31Very Slow

This table presents representative pseudo-first-order rate constants for the two-step acidic hydrolysis of substituted diethyl benzylphosphonates, illustrating the influence of electronic effects. Data is conceptually based on findings for related compounds. mdpi.com

Activation parameters, including the activation energy (ΔE≠ or ΔH≠) and activation entropy (ΔS≠), offer deeper mechanistic understanding. These values are determined by studying the reaction rate at various temperatures and applying the Arrhenius or Eyring equations.

For the hydrolysis of p-nitrophenyl phosphate (B84403), an activation energy of 26.0 kcal/mol has been reported at pH 2.6. researchgate.net Studies on related organophosphorus compounds have shown that reactions involving significant charge separation or ordering in the transition state are often characterized by a large negative entropy of activation (ΔS≠). researchgate.netchemrxiv.org This suggests a more ordered transition state compared to the reactants, which can be indicative of a mechanism where multiple molecules come together, such as in a solvent-assisted pathway. chemrxiv.orgacs.org Conversely, unusually low energies of activation can account for rapid hydrolysis rates observed in some phosphonate oximes. dtic.mil

ParameterTypical Value RangeInterpretation
Activation Energy (ΔH≠)20-30 kcal/molThe minimum energy required for the reaction to occur. researchgate.netfrontiersin.orgdiva-portal.org
Activation Entropy (ΔS≠)-10 to -30 cal mol⁻¹ K⁻¹Indicates the degree of order in the transition state; negative values suggest an associative mechanism or a highly ordered (e.g., cyclic) transition state. researchgate.netchemrxiv.orgfrontiersin.org

This table provides typical activation parameters for the hydrolysis of p-nitrophenyl phosphate esters and their general interpretation. researchgate.netresearchgate.netchemrxiv.orgfrontiersin.orgdiva-portal.org

pH-Rate Profiles for Phosphonate Reactions

The rate of hydrolysis of p-nitrophenyl phosphonates is highly dependent on the pH of the solution. A pH-rate profile, which is a plot of the observed rate constant (k_obs) versus pH, reveals the involvement of specific acid-base catalysis and the reactive ionic species of the ester.

For many p-nitrophenyl phosphate and phosphonate esters, the pH-rate profile shows a maximum rate in the intermediate pH range (around pH 2-5), with the rate decreasing in strongly acidic or strongly alkaline conditions. researchgate.netnih.gov The hydrolysis of p-nitrophenyl phosphate, for instance, is maximal in an intermediate pH range and the compound is quite stable at pH values of 8 and above. researchgate.net This bell-shaped curve is often attributed to the different reactivities of the neutral, monoanionic, and dianionic forms of the phosphonate ester. researchgate.net The specific shape of the profile can indicate whether the reaction proceeds through a substrate-assisted or solvent-assisted mechanism and can highlight the roles of protonation and deprotonation in the catalytic cycle. chemrxiv.orgchemrxiv.org

Steric and Electronic Influences on Reaction Rates

The structure of the phosphonate ester plays a critical role in determining its reactivity. Both steric and electronic factors of the substituents attached to the phosphorus atom can significantly alter the rate of hydrolysis.

Electronic Effects: The electronic properties of substituents are a dominant factor. Electron-withdrawing groups, both in the leaving group (the p-nitrophenoxy group) and in the benzyl group, increase the electrophilicity of the phosphorus atom. mdpi.comnih.gov This makes the phosphorus center more susceptible to nucleophilic attack by water, thereby accelerating the hydrolysis rate. mdpi.comnih.gov The Hammett equation is often used to quantify these electronic effects, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents. semanticscholar.orgviu.carsc.org For example, in the alkaline hydrolysis of substituted phenylphosphonates, a good correlation between the reaction rate and the Hammett σ constants of the aromatic substituents has been observed. rsc.org

Steric Effects: Steric hindrance around the phosphorus center generally decreases the reaction rate. nih.gov Bulky substituents can impede the approach of the nucleophile (water) to the reaction center. Studies on the hydrolysis of various phosphinates and phosphonates have shown that increasing the size of the alkyl or aryl groups attached to the phosphorus atom leads to a significant reduction in the hydrolysis rate. nih.gov For example, replacing a methyl group with a tert-butyl group can decrease the reaction rate by orders of magnitude. nih.gov

Solvent Effects on Reaction Kinetics

The choice of solvent can have a dramatic effect on the rate of phosphonate hydrolysis. The solvent influences the reaction by solvating the ground state (reactants) and the transition state differently.

In the hydrolysis of p-nitrophenyl phosphate esters, moving from a purely aqueous medium to aqueous-organic mixtures, particularly with dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), can lead to enormous rate accelerations, sometimes by a factor of 10⁶ or more. frontiersin.orgnih.govscholaris.ca This dramatic increase is often attributed to the desolvation of the nucleophile (hydroxide ion or water) and the ground state of the phosphonate in the mixed solvent, which raises their energy and reduces the activation barrier. scholaris.ca Furthermore, polarizable solvents like DMSO can preferentially stabilize the more charge-dispersed transition state relative to the ground state. scholaris.ca The Grunwald-Winstein equation is a tool used to correlate solvolysis rates with the ionizing power and nucleophilicity of the solvent, providing a quantitative measure of the solvent's effect on the reaction mechanism. nih.govnih.govresearchgate.netwikipedia.org

Solvent System (mol % DMSO in H₂O)Relative Rate Constant (k_rel)
0 (Pure H₂O)1
20~10
50~1,000
80~100,000

This table shows the conceptual effect of increasing DMSO concentration on the relative rate of alkaline hydrolysis for a p-nitrophenyl ester, demonstrating the significant rate enhancement in mixed aqueous-organic solvents. Data is conceptually based on findings for related compounds. frontiersin.orgscholaris.ca

Spectroscopic and Crystallographic Characterization Techniques for Phosphonate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of phosphonates in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For a compound like p-Nitrophenyl ethyl benzylphosphonate, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl, benzyl (B1604629), and p-nitrophenyl moieties. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning the structure.

Ethyl Group: The ethoxy group (-OCH₂CH₃) typically shows a quartet for the methylene (B1212753) protons (CH₂) deshielded by the adjacent oxygen atom, and a triplet for the methyl protons (CH₃).

Benzyl Group: The benzylic methylene protons (-CH₂Ph) appear as a doublet due to coupling with the phosphorus nucleus (²JP-H). The aromatic protons of the benzyl ring usually appear as a multiplet in the aromatic region.

p-Nitrophenyl Group: The four protons on the para-substituted nitrophenyl ring typically appear as two distinct doublets (an AA'BB' system) in the downfield aromatic region, a result of the strong electron-withdrawing effect of the nitro group.

The following table presents typical ¹H NMR data for related phosphonate (B1237965) compounds, which helps in predicting the spectrum of this compound.

Compound NameFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Diethyl benzylphosphonate-CH₂-Ph3.12Doublet (d)J = 5.5 Hz
-O-CH₂-CH₃4.20-4.27Multiplet (m)-
-O-CH₂-CH₃1.43-1.47Multiplet (m)-
Aromatic H7.32-7.43Multiplet (m)-
Diethyl (4-nitrophenyl)phosphonateAromatic H7.84 – 8.02Multiplet (m)-
Aromatic H8.13 – 8.33Multiplet (m)-
-O-CH₂-CH₃3.78 – 4.29Multiplet (m)-
-O-CH₂-CH₃1.27Triplet (t)J = 7.1 Hz

Data sourced from related compounds to infer the spectral properties of this compound. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak. The chemical shifts are sensitive to the electronic environment, and coupling to the phosphorus atom (JP-C) can provide valuable structural information.

Ethyl Group: Two signals are expected, one for the methylene carbon (~60-70 ppm) and one for the methyl carbon (~16 ppm).

Benzyl Group: A signal for the benzylic carbon (~33 ppm) and several signals for the aromatic carbons are expected.

p-Nitrophenyl Group: Signals for the four distinct aromatic carbons are anticipated, with the carbon atom bonded to the nitro group being significantly deshielded.

The table below shows characteristic ¹³C NMR chemical shifts for similar phosphonate structures.

Compound NameFunctional GroupChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Diethyl benzylphosphonate rsc.org-CH₂-Ph33.27d, J = 45.5 Hz
Aromatic C128.93, 129.31, 129.41, 132.14d, J = 5.8 - 8.2 Hz
-O-CH₂-CH₃62.55d, J = 4.6 Hz
-O-CH₂-CH₃16.56d, J = 3.5 Hz
Diethyl (4-nitrophenyl)phosphonate rsc.orgAromatic C-NO₂150.17d, J = 3.8 Hz
Aromatic C-P135.80d, J = 187.3 Hz
Aromatic CH123.26, 132.89d, J = 15.2, 10.6 Hz
-O-CH₂-CH₃62.70d, J = 5.5 Hz
-O-CH₂-CH₃16.24d, J = 6.2 Hz

Data sourced from related compounds to infer the spectral properties of this compound.

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for studying organophosphorus compounds. huji.ac.il Since ³¹P is a 100% abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for the electronic environment around the phosphorus atom. huji.ac.iltrilinkbiotech.com The chemical shift of the phosphorus nucleus in this compound is influenced by the electronegativity of the attached benzyl, ethoxy, and p-nitrophenoxy groups.

This technique is particularly useful for monitoring the progress of reactions involving phosphonates. The disappearance of the reactant's ³¹P signal and the appearance of the product's signal allow for real-time tracking of the reaction course and determination of conversion and purity. For tetracoordinate pentavalent phosphorus compounds like phosphonates, the chemical shifts typically appear in a characteristic range.

Compound Name³¹P Chemical Shift (δ, ppm)
Diethyl benzylphosphonate rsc.org25.93
Diethyl (4-nitrophenyl)phosphonate rsc.org14.82
Diethyl phenylphosphonate (B1237145) rsc.org18.69

Data sourced from related compounds to infer the spectral properties of this compound.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). Key characteristic absorption bands for this compound would include:

P=O Stretch: A strong absorption band typically found between 1250 and 1200 cm⁻¹.

P-O-C Stretch: Strong absorptions usually observed in the 1050-1000 cm⁻¹ region.

Ar-NO₂ Stretch: Two distinct bands corresponding to asymmetric (~1530-1500 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) stretching of the nitro group. nih.gov

C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The p-nitrophenyl group is a strong chromophore. The absorption spectrum is expected to be dominated by the π → π* transitions of this aromatic system, which are influenced by the nitro group and the phosphonate ester substituent. For instance, p-nitrophenol, a related chromophore, exhibits a significant absorption maximum that shifts depending on the solvent and pH. science-softcon.de This technique is particularly useful for quantitative analysis due to the strong absorbance of the nitrophenyl moiety.

Mass Spectrometry (MS) in Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the target compound and provides structural information through the analysis of fragmentation patterns.

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would be characteristic of the phosphonate structure. Common fragmentation pathways for phosphonates include:

Cleavage of the P-C bond, leading to the loss of the benzyl group.

Loss of the ethoxy or p-nitrophenoxy group from the phosphorus atom.

Rearrangement reactions, such as the McLafferty rearrangement involving the transfer of a hydrogen atom from the ethyl group to the phosphoryl oxygen, followed by the elimination of ethylene (B1197577).

Analysis of fragmentation patterns of related molecules like diethyl benzylphosphonate and diethyl p-nitrophenyl phosphate (B84403) helps predict the behavior of the target compound. For example, diethyl benzylphosphonate shows a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) from the benzyl group. chemicalbook.com Diethyl p-nitrophenyl phosphate shows characteristic fragments from the loss of ethylene and the p-nitrophenoxy group. nist.gov

X-ray Diffraction Analysis of Phosphonate Single Crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about:

Bond lengths and angles: Accurate measurement of all interatomic distances and angles, confirming the connectivity and geometry around the phosphorus center.

Conformation: The exact spatial arrangement of the ethyl, benzyl, and p-nitrophenyl groups.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.

While this technique provides unparalleled detail on the solid-state structure, obtaining high-quality crystals can be a significant challenge. No specific crystallographic data for this compound was found in the surveyed literature.

Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data from spectroscopic and crystallographic analyses for the specific compound this compound is not available in the public domain. To generate a scientifically accurate article on its molecular geometry, conformation, and solid-state organization, specific research detailing its X-ray crystal structure would be required. Such a study would provide the precise bond lengths, bond angles, and torsional angles necessary for a thorough discussion of its three-dimensional structure.

Furthermore, crystallographic data is essential for analyzing the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, which dictate the compound's solid-state organization and crystal packing. Without access to these foundational experimental results, a detailed and accurate fulfillment of the requested article sections is not possible.

General principles of spectroscopic and crystallographic techniques can be described, but a specific analysis for this compound cannot be conducted without the primary research data.

Computational Chemistry and Theoretical Modeling of Phosphonate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular and electronic structures. These calculations, primarily based on Density Functional Theory (DFT), allow for the determination of optimized geometries, stability, and the behavior of electrons within a molecule.

The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the most stable conformation of the molecule. For a compound like p-Nitrophenyl ethyl benzylphosphonate, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Following optimization, a stability analysis is performed by calculating the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations would theoretically provide the precise bond parameters for the phosphonate (B1237965) core and the substituent groups.

Table 1: Hypothetical Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)
P=O1.48O=P-C: 115.0
P-O(ethyl)1.60O=P-O(phenyl): 112.0
P-O(phenyl)1.62C-P-O(ethyl): 105.0
P-C(benzyl)1.80
C-N(nitro)1.47
N=O(nitro)1.22

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a DFT geometry optimization.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich p-nitrophenyl group, while the LUMO might be distributed across the phosphonate and benzyl (B1604629) moieties. The precise energies would be determined through DFT calculations.

Table 2: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical Infrared (IR) spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These computed spectra show the characteristic vibrational modes of the functional groups present in the molecule, such as the P=O stretch, P-O-C vibrations, and the symmetric and asymmetric stretches of the nitro group.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. For this compound, the presence of the chromophoric p-nitrophenyl group would be expected to result in strong absorption bands in the UV region. The calculated maximum absorption wavelength (λmax) can be a key parameter for comparison with experimental measurements.

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding interactions and charge distribution within a molecule. It provides a localized picture of the electron density, describing it in terms of lone pairs, core orbitals, and bonds. NBO analysis can quantify the charge on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For this compound, this analysis would detail the charge distribution around the phosphorus center, the oxygen atoms, and the nitro group, providing insights into its reactivity.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit Nonlinear Optical (NLO) properties. The p-nitrophenyl group in the target molecule, being a strong electron-withdrawing group, suggests that this compound could possess NLO activity.

Computational chemistry can be used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. A high β value indicates a strong NLO response, making the compound a candidate for applications in optoelectronic devices. The calculation of β would involve sophisticated quantum chemical methods that account for the interaction of the molecule with an external electric field.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry and theoretical modeling provide powerful tools to investigate the intricate details of chemical reactions involving phosphonate systems. While specific theoretical studies on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available research, a wealth of information can be derived from computational studies of analogous phosphonate esters. These studies, typically employing Density Functional Theory (DFT), offer profound insights into reaction pathways, the geometries of transition states, and the energetics of these transformations.

The reaction mechanisms of phosphonate esters are largely governed by the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. Theoretical models have been instrumental in elucidating the mechanistic pathways of these reactions, which can generally be categorized as associative, dissociative, or concerted.

For a typical SN2@P reaction, such as the hydrolysis of a phosphonate ester, the transition state is characterized by a trigonal bipyramidal (TBP) geometry around the central phosphorus atom. The incoming nucleophile and the departing leaving group occupy the two axial positions, while the non-reacting substituents are situated in the equatorial plane. Computational studies allow for the precise calculation of bond lengths and angles within these fleeting transition state structures, providing a static picture of the point of highest energy along the reaction coordinate.

For instance, in the alkaline hydrolysis of phosphonate esters, the attacking hydroxide (B78521) ion and the leaving alkoxy or aryloxy group would be positioned opposite each other in the TBP transition state. The planarity of the equatorial groups and the elongation of the axial bonds are key indicators of the transition state structure.

The electronic nature of the substituents on the phosphonate ester significantly influences the reaction energetics. Electron-withdrawing groups, such as the p-nitrophenyl group in the titular compound, are expected to stabilize the transition state and the leaving group, thereby lowering the activation energy and accelerating the reaction rate. This is a common observation in studies of related organophosphorus compounds. researchgate.net

Theoretical investigations into the formation of phosphonate esters, such as through the Michaelis-Arbuzov reaction, also rely heavily on computational modeling. This reaction involves the nucleophilic attack of a phosphite (B83602) on an alkyl halide, followed by the dealkylation of a phosphonium (B103445) intermediate. DFT calculations can map out the potential energy surface for this entire process, identifying the transition states for both the initial SN2 attack and the subsequent dealkylation step. youtube.com

The table below presents representative computational data for the alkaline hydrolysis of a generic phosphonate ester, illustrating the type of information that can be obtained from theoretical studies.

ParameterValueDescription
Reaction Type SN2@PNucleophilic substitution at phosphorus
Computational Method DFT (B3LYP/6-311+G*)Example level of theory
Solvation Model IEF-PCM (water)Simulating aqueous environment
Activation Free Energy (ΔG‡) 15-25 kcal/molTypical range for hydrolysis
P-Nucleophile Distance (TS) ~2.2 ÅBond being formed in the transition state
P-Leaving Group Distance (TS) ~2.4 ÅBond being broken in the transition state
Imaginary Frequency -200 to -400 cm-1Confirms the structure as a true transition state

This is an interactive table. The values are illustrative and based on typical findings for phosphonate ester hydrolysis.

Kinetic studies on the Wittig-Horner reaction involving substituted benzylphosphonates have also been supported by theoretical considerations, suggesting that the rate-determining step is the formation of a pentacoordinated intermediate. arkat-usa.org The electronic effects of substituents on both the phosphonate and the aldehyde have a significant impact on the reaction rate, which can be rationalized by examining the stability of the proposed transition states. arkat-usa.org

In-Depth Analysis of this compound in Biochemical Applications

A comprehensive review of current scientific literature reveals a significant lack of specific research on the biochemical applications and enzymatic interactions of the compound this compound. While the broader class of phosphonate esters and p-nitrophenyl compounds are extensively used in enzymology, information detailing this specific molecule's role as an enzyme substrate, its use in activity assays, or its application as a biochemical probe is not available in published studies.

Similarly, there is no specific data on the mechanistic enzymology of its hydrolysis, including details on enzyme active site interactions or the stereochemical course of reactions at the phosphorus center. The provided outline focuses on topics for which this particular compound has not been a subject of investigation in the cited or available literature.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" strictly following the requested detailed outline, as no research findings exist for this specific compound in those contexts.

Biochemical Applications and Enzymatic Interactions of Phosphonate Compounds

Phosphonate (B1237965) Analogs as Enzyme Inhibitors (Mechanistic Focus)

Phosphonate analogs, including compounds like p-Nitrophenyl ethyl benzylphosphonate, are a significant class of enzyme inhibitors. Their efficacy stems from their ability to mimic the transition state of substrate hydrolysis, particularly for enzymes that process phosphate (B84403) or carboxylate esters. researchgate.net The core structure of a phosphonate features a stable phosphorus-carbon (P-C) bond, which serves as an isostere for the more labile phosphorus-oxygen (P-O) bond found in natural phosphate substrates. nih.gov This inherent stability against chemical and enzymatic hydrolysis makes phosphonates excellent tools for studying enzymatic mechanisms and for the development of therapeutic agents. researchgate.net

These compounds often act as irreversible or slowly reversible inhibitors by forming a stable, covalent bond with a key nucleophilic residue in the enzyme's active site, such as a serine or cysteine. The mechanism typically involves the nucleophilic attack by the active site residue on the phosphorus atom of the phosphonate. This process is facilitated by a "leaving group" attached to the phosphorus. In the case of this compound, the p-nitrophenoxy group is an excellent leaving group, promoting the formation of a stable phosphonylated enzyme intermediate. This effectively inactivates the enzyme.

Design Principles for Phosphonate-Based Inhibitors

The design of phosphonate inhibitors is predicated on the transition-state analogy principle, which posits that enzymes bind most tightly to the high-energy transition state of a reaction rather than the substrate or product. researchgate.net Phosphonates are particularly well-suited to mimic the tetrahedral, negatively charged transition state of ester or peptide hydrolysis.

Key design principles include:

Tetrahedral Geometry: The phosphorus center in a phosphonate possesses a tetrahedral geometry, which closely resembles the structure of the transition state formed during the hydrolysis of esters and amides. This structural mimicry allows the inhibitor to fit snugly into the enzyme's active site.

P-C Bond Stability: The substitution of a substrate's ester oxygen with a methylene (B1212753) group (CH₂) to create the P-C bond results in a molecule that is significantly more resistant to hydrolysis. researchgate.net This stability allows the phosphonate to act as a "dead-end" inhibitor, trapping the enzyme in an inactive state.

Electronic Mimicry and pKa Values: While phosphonates are structural mimics of phosphates, their electronic properties differ. Phosphonic acids generally have higher pKa values than their phosphate ester counterparts. nih.gov For instance, the pKa for the final dissociation of 3-phospho-D-glycerate is 6.20, whereas its methylene phosphonate analog is 7.45. nih.gov This difference in acidity can influence binding affinity and catalytic rates, a factor that must be considered in inhibitor design. For efficient binding, the charge state of the phosphonate group should ideally match the charge state of the phosphate group in the natural substrate at physiological pH. nih.gov

Incorporation of a Good Leaving Group: For irreversible or quasi-irreversible inhibitors, the phosphonate is armed with a good leaving group. The p-nitrophenyl group is frequently used for this purpose as its departure is electronically favorable and can be easily monitored spectrophotometrically. nih.govsemanticscholar.org The rate of enzyme inactivation is directly related to the quality of the leaving group.

Side Chains for Specificity: To enhance potency and selectivity, moieties that mimic the natural substrate's side chains are incorporated into the inhibitor's structure. These groups interact with specific binding pockets within the enzyme's active site, leading to a significant increase in affinity and inhibitory power. For example, incorporating a specific amino side chain into phosphonate inhibitors of serine β-lactamases led to an approximately 10,000-fold increase in inhibition rates. nih.gov

Structure-Activity Relationships in Enzyme Inhibition

The inhibitory potency of phosphonate analogs is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies, which systematically modify different parts of the inhibitor molecule, are crucial for optimizing their effectiveness against a target enzyme. For a compound like this compound, modifications can be made to the ethyl group, the benzyl (B1604629) group, or the p-nitrophenyl leaving group.

Key structural elements influencing activity include:

The Alkyl/Aryl Group Attached to Phosphorus (e.g., Benzyl group): This group often plays a critical role in positioning the inhibitor within the active site. Its size, shape, and hydrophobicity can dramatically affect binding affinity. In a study on serine β-lactamases, aryl phosphonates were compared with various other phosphonyl derivatives, showing that the nature of the group directly attached to phosphorus influences inhibitory power. nih.gov

The Ester Group (e.g., Ethyl group): The nature of the ester group can influence the inhibitor's solubility, steric fit in the active site, and susceptibility to non-specific esterases.

The Leaving Group (e.g., p-Nitrophenyl group): The rate of enzyme phosphonylation is highly dependent on the leaving group's ability to depart. Studies comparing different leaving groups, such as phosphonyl fluorides and thiophenyl esters, found them to have inhibitory power comparable to that of p-nitrophenyl phosphonates against certain enzymes. nih.gov The electronic properties of substituents on an aromatic leaving group can be used to fine-tune reactivity, following principles like the Hammett linear free-energy relationship. semanticscholar.org

The following table presents hypothetical data illustrating the structure-activity relationship for analogs of this compound against a model serine protease. The inhibitory potency is often measured by the second-order rate constant of inactivation (kᵢ) or the concentration of inhibitor required for 50% inhibition (IC₅₀).

CompoundR1 Group (Ester)R2 Group (Direct P-C bond)Leaving GroupRelative Inhibition Rate (kᵢ)
Analog 1 (Reference)EthylBenzylp-Nitrophenyl100
Analog 2MethylBenzylp-Nitrophenyl85
Analog 3IsopropylBenzylp-Nitrophenyl60
Analog 4EthylPhenylp-Nitrophenyl70
Analog 5Ethyl4-Methoxybenzylp-Nitrophenyl150
Analog 6EthylBenzyl2,4-Dinitrophenyl250
Analog 7EthylBenzylPhenyl15

This data is illustrative and designed to demonstrate SAR principles. Actual values would be determined experimentally.

Steric Hindrance in the Ester Group: Replacing the ethyl group with a smaller methyl group (Analog 2) results in a slight decrease in activity, while the bulkier isopropyl group (Analog 3) causes a more significant drop, suggesting steric constraints in the corresponding binding pocket.

Role of the Benzyl Group: The benzyl group appears important for binding. Removing the methylene spacer (Analog 4, Phenyl group) reduces activity. Adding an electron-donating methoxy (B1213986) group to the benzyl ring (Analog 5) enhances activity, possibly through favorable electronic or hydrophobic interactions.

Leaving Group Ability: The inhibition rate is highly sensitive to the leaving group. Enhancing the electrophilicity of the leaving group by adding a second nitro group (Analog 6, 2,4-Dinitrophenyl) significantly increases the rate of inhibition. Conversely, a less effective leaving group like phenyl (Analog 7) drastically reduces potency.

These relationships underscore the importance of a multi-faceted approach to inhibitor design, where steric, electronic, and hydrophobic factors must be carefully balanced to achieve optimal potency and selectivity. nih.gov

Future Research Directions and Emerging Applications in Phosphonate Chemistry

Development of Novel Synthetic Routes for Complex Phosphonate (B1237965) Structures

The synthesis of phosphonates has traditionally been dominated by the Michaelis-Arbuzov and Michaelis-Becker reactions. jk-sci.comfrontiersin.org The Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, is a cornerstone of organophosphorus synthesis and could be adapted for producing p-Nitrophenyl ethyl benzylphosphonate. jk-sci.comwikipedia.orgorganic-chemistry.org This would likely involve a multi-step process, potentially starting with the reaction of a benzyl (B1604629) halide and a suitable mixed-ester phosphite.

However, the future of phosphonate synthesis lies in developing more efficient, milder, and versatile methods. nih.gov Recent progress has demonstrated the utility of H-phosphonate esters as key intermediates for a variety of phosphorus compounds. dntb.gov.uaresearchgate.net Furthermore, modern synthetic organic chemistry offers several innovative approaches that could be applied to the synthesis of complex structures like this compound.

Key areas for development include:

Lewis Acid-Mediated Reactions: The use of Lewis acids can facilitate Michaelis-Arbuzov type reactions at room temperature, avoiding the high temperatures often required, which can be detrimental to complex molecules with multiple functional groups. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysis has revolutionized C-P bond formation, enabling the coupling of H-phosphonates or related compounds with aryl or benzyl halides under mild conditions. organic-chemistry.org This approach offers high functional group tolerance.

Green Catalytic Systems: Sustainable methods, such as using polyethylene (B3416737) glycol (PEG) in combination with potassium iodide (KI), have been developed for the synthesis of benzyl phosphonates, offering an environmentally benign alternative to conventional methods. frontiersin.org

Synthetic MethodGeneral DescriptionPotential Advantages for Complex PhosphonatesReferences
Michaelis-Arbuzov ReactionReaction of a trivalent phosphite with an alkyl halide.Well-established and widely applicable for C-P bond formation. jk-sci.com, wikipedia.org, organic-chemistry.org
Lewis Acid CatalysisUse of a Lewis acid to promote the Arbuzov reaction under milder conditions.Allows for reactions at room temperature, improving compatibility with sensitive functional groups. organic-chemistry.org
Palladium-Catalyzed Cross-CouplingCoupling of P(O)-H compounds with organic halides.High efficiency, broad substrate scope, and excellent functional group tolerance. organic-chemistry.org
Sustainable PEG/KI SystemUse of polyethylene glycol as a solvent and phase-transfer catalyst with KI.Environmentally friendly, avoids toxic solvents, and proceeds at room temperature. frontiersin.org

Advanced Mechanistic Studies using Isotopic Labeling and Real-Time Monitoring

Isotopic labeling is a powerful technique for tracking the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.orgias.ac.in In phosphonate chemistry, stable isotopes such as ²H, ¹³C, ¹⁵N, and ¹⁸O are invaluable tools for elucidating the intricate details of reaction pathways, such as hydrolysis or enzymatic catalysis. nih.gov

For a molecule like this compound, isotopic labeling could answer fundamental mechanistic questions. ias.ac.in For instance, the hydrolysis of phosphonate esters can proceed via cleavage of either the P-O or the C-O bond. nih.govresearchgate.net By selectively enriching the phosphoryl oxygen or the ether oxygen of the p-nitrophenyl group with ¹⁸O, the exact bond cleavage site can be determined by analyzing the isotopic composition of the products using mass spectrometry. nih.gov

Future mechanistic studies on this compound could involve:

¹⁸O-Labeling: To distinguish between P-O and C-O bond cleavage during hydrolysis under acidic or basic conditions. nih.gov This helps to clarify whether the reaction proceeds via an associative or dissociative mechanism at the phosphorus center.

Deuterium (B1214612) (²H) Labeling: Incorporating deuterium into the ethyl group could help elucidate the mechanism of the dealkylation step in reactions like the Arbuzov synthesis by tracking the fate of the ethyl group. acs.orgacs.org

¹³C-Labeling: Placing a ¹³C label at the benzylic carbon would allow for precise tracking of the benzyl moiety in substitution or rearrangement reactions.

Isotopic LabelPosition in MoleculeMechanistic Question to AddressReferences
¹⁸OPhosphoryl (P=O) or Ester (P-O-Ar) OxygenDetermine the site of bond cleavage (P-O vs. C-O) during hydrolysis, revealing the nucleophilic attack pathway. nih.gov, nih.gov
²H (Deuterium)Ethyl group (CH₂ or CH₃)Elucidate the mechanism of dealkylation steps in synthetic or degradation pathways. acs.org, acs.org
¹³CBenzylic Carbon (P-CH₂)Track the benzyl group to distinguish between Sɴ1 and Sɴ2 substitution mechanisms at carbon. wikipedia.org

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental work has become a driving force in modern chemical research. nih.gov Computational methods, particularly Density Functional Theory (DFT), allow for the in silico investigation of molecular properties, reactivity, and reaction mechanisms, guiding the design of more efficient experiments. nih.govopensciencepublications.com

For this compound, computational studies could provide deep insights into its fundamental characteristics:

Structural and Electronic Properties: DFT calculations can determine the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. nih.govresearchgate.net These parameters help predict the molecule's kinetic stability and identify the most likely sites for electrophilic or nucleophilic attack. nih.gov

Reactivity Prediction: Computational models can be used to calculate reaction energy profiles and transition state structures for potential synthetic routes or degradation pathways. This allows researchers to predict the most viable reaction conditions before undertaking extensive experimental work.

Inhibitor Design: If this compound is considered a lead structure for an enzyme inhibitor, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models can be used to predict how modifications to the benzyl or ethyl groups would affect binding affinity to a target protein. nih.govresearchgate.net

This integrated approach allows for a cycle of predictive design: computational models propose novel structures with desired properties, which are then synthesized and tested experimentally, with the results feeding back to refine the models.

Computational MethodPredicted PropertyApplication for this compoundReferences
Density Functional Theory (DFT)Geometry, HOMO/LUMO energies, reaction barriers.Predicting chemical reactivity, stability, and the most favorable synthetic pathways. researchgate.net, nih.gov
Molecular DockingBinding mode and affinity to a protein active site.Designing derivatives as potential enzyme inhibitors by modeling interactions with a target. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Correlation between chemical structure and biological activity.Predicting the inhibitory potency of a series of related phosphonate derivatives. nih.gov, researchgate.net

Exploration of Phosphonate Derivatives as Advanced Research Tools in Chemical Biology

Chemical probes are essential reagents for dissecting complex biological processes. nih.gov Due to the stability of the C-P bond, phosphonates are excellent mimics of natural phosphates and have been widely developed as enzyme inhibitors. mdpi.com The structure of this compound is particularly intriguing for applications in chemical biology, specifically as an activity-based probe (ABP). researchgate.net

ABPs are chemical probes that covalently react with the active form of an enzyme, allowing for the characterization of enzyme activity in complex biological systems. nih.gov Phenyl phosphonates, especially those with good leaving groups like p-nitrophenol, are effective mechanism-based inhibitors for serine proteases and other hydrolases. mdpi.comresearchgate.net The active site serine residue of such an enzyme can attack the electrophilic phosphorus atom, leading to the displacement of the p-nitrophenolate anion and the formation of a stable, covalent phosphonyl-enzyme adduct.

Future research could position this compound and its derivatives as powerful tools for:

Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag, such as an alkyne or azide, onto the benzyl group, derivatives of this compound could be used in ABPP workflows. nih.govnih.gov This would enable the use of click chemistry to attach a fluorophore or biotin, allowing for the visualization and identification of novel enzyme targets in cell lysates or even living cells. nih.govresearchgate.net

Enzyme Inhibition Studies: The release of the chromogenic p-nitrophenolate upon reaction with an enzyme provides a continuous, real-time spectroscopic assay for enzyme activity and inhibition. selleckchem.com This makes the parent compound a useful tool for high-throughput screening of potential enzyme inhibitors.

Binding Site Identification: Phosphonate-based affinity tags are being developed for the specific enrichment of probe-bound peptides, enabling the precise identification of the probe's binding site on a target protein through mass spectrometry. nih.govnih.govuu.nl

Application AreaRole of this compoundKey FeaturesReferences
Enzyme InhibitionIrreversible inhibitor of serine hydrolases.Electrophilic phosphorus center, p-nitrophenyl leaving group. researchgate.net, mdpi.com
Real-Time Enzyme AssaysChromogenic substrate.Release of p-nitrophenolate anion upon reaction can be monitored by UV-Vis spectroscopy. selleckchem.com
Activity-Based Protein Profiling (ABPP)Scaffold for creating advanced chemical probes.Can be modified with reporter tags (alkyne, azide) for target identification. nih.gov, nih.gov

Q & A

Basic: What synthetic methodologies are recommended for p-Nitrophenyl ethyl benzylphosphonate, and how can reaction conditions be optimized?

Answer:
The synthesis of phosphonate esters like this compound typically involves nucleophilic substitution or esterification reactions. For example, reacting activated phosphonic acid derivatives (e.g., chlorophosphonates) with p-nitrophenol under anhydrous conditions in the presence of a base like triethylamine can yield the target compound. Reaction optimization includes:

  • Temperature control : Lower temperatures (e.g., 0–10°C) minimize side reactions, as seen in the synthesis of analogous p-nitrophenyl derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) improve reagent solubility and reaction efficiency .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) effectively isolates the product .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:
Key techniques include:

  • Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR identifies phosphonate ester linkages, while 1^{1}H/13^{13}C NMR resolves aromatic and alkyl group configurations .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns, as demonstrated in pesticide analysis .

Advanced: How can conflicting toxicity data for this compound across species be reconciled?

Answer:
Discrepancies arise from species-specific metabolic pathways and exposure durations. Methodological approaches include:

  • Dose-response studies : Establish LC50_{50} values under standardized conditions (e.g., 96-hour exposure for aquatic organisms) .
  • Metabolite profiling : Identify detoxification products (e.g., hydrolyzed phosphonates) using LC-MS/MS .
  • Comparative genomics : Map detoxification enzyme orthologs (e.g., esterases) across species to explain tolerance variations .

Advanced: What experimental strategies quantify environmental degradation kinetics in aquatic systems?

Answer:
Degradation pathways (hydrolysis, photolysis) are studied via:

  • Hydrolysis assays : Monitor pH-dependent breakdown (e.g., half-life <1 month at pH 7–9) using UV-Vis spectroscopy to track p-nitrophenol release .
  • Sediment adsorption studies : Measure compound partitioning using 14^{14}C-labeled analogs and scintillation counting .
  • Oxidative degradation : Use ozone or hydroxyl radicals to assess advanced oxidation process (AOP) efficacy .

Advanced: How do structural modifications in phosphonate esters alter biological target interactions?

Answer:
Modifications (e.g., alkyl chain length, aryl substituents) impact hydrophobicity and binding affinity. Experimental validation includes:

  • Enzyme inhibition assays : Test analogs against acetylcholinesterase (AChE) using Ellman’s method to correlate structure-activity relationships .
  • Molecular docking : Simulate ligand-enzyme interactions with software like AutoDock, focusing on phosphonate-ester binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for modified phosphonates .

Basic: What storage protocols ensure compound stability?

Answer:

  • Temperature : Store at ≤–20°C to prevent thermal degradation, as recommended for analogous nitrophenyl phosphonates .
  • Desiccation : Use vacuum-sealed containers to avoid hydrolysis .
  • Light protection : Amber vials prevent photolytic decomposition .

Advanced: What chromatographic methods are optimal for quantifying trace residues in environmental samples?

Answer:

  • Solid-phase extraction (SPE) : Preconcentrate samples using C18 cartridges .
  • HPLC-UV/Vis detection : Utilize a Shodex Capture column with mobile phases (e.g., acetonitrile/water) for baseline separation .
  • Calibration curves : Use p-nitrophenol as a hydrolysis marker, validated with spike-recovery tests (85–110% recovery) .

Advanced: How do solubility properties influence experimental design in biological assays?

Answer:
Low aqueous solubility (e.g., 2.36×105^{-5} mol/L for EPN) necessitates:

  • Co-solvents : Use DMSO (≤1% v/v) to solubilize compounds without cytotoxicity .
  • Surfactants : Incorporate Tween-80 for in vivo studies to enhance bioavailability .
  • Solubility prediction : Apply Hansen solubility parameters to optimize solvent mixtures .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Waste disposal : Neutralize with alkaline hydrolysis (pH >12) before disposal .

Advanced: What computational tools predict environmental fate and bioaccumulation potential?

Answer:

  • EPI Suite : Estimates biodegradation half-lives and bioaccumulation factors (BCF) using QSAR models .
  • ECOSAR : Predicts aquatic toxicity endpoints for regulatory risk assessments .
  • Molecular dynamics simulations : Model soil adsorption coefficients (Koc_{oc}) based on logP values .

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